Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride
Description
Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride (CAS: 1233954-88-5) is a piperidine derivative featuring a carbamoyl group (-CONH-) bridging a methyl benzoate moiety and a piperidin-4-yl ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis.
Properties
IUPAC Name |
methyl 4-(piperidin-4-ylcarbamoyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-19-14(18)11-4-2-10(3-5-11)13(17)16-12-6-8-15-9-7-12;/h2-5,12,15H,6-9H2,1H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEQWKGMIVTNBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride typically involves the reaction of 4-aminobenzoic acid with piperidine and methyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Hydrolysis Reactions
The benzoate ester group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s solubility and pharmacological properties.
| Conditions | Products | Kinetics |
|---|---|---|
| 1M NaOH, 80°C, 2 hours | 4-(Piperidin-4-ylcarbamoyl)benzoic acid + methanol | Pseudo-first-order, |
| 1M HCl, reflux, 4 hours | Methyl 4-(piperidin-4-ylcarbamoyl)benzoate (free base) + HCl (reversible) | Equilibrium-driven, pH-dependent |
The carbamoyl group remains stable under mild hydrolysis conditions but may degrade under prolonged acidic reflux, releasing piperidine derivatives .
Nucleophilic Substitution at the Piperidine Nitrogen
The secondary amine in the piperidine ring acts as a nucleophile, facilitating alkylation or acylation reactions:
Example Reaction with Ethyl Bromoacetate
-
Product : Methyl 4-((1-(ethoxycarbonylmethyl)piperidin-4-yl)carbamoyl)benzoate hydrochloride
-
Yield : 78% (purified via column chromatography)
This reactivity is exploited in prodrug design to enhance bioavailability .
Salt Formation and Acid-Base Behavior
The hydrochloride salt dissociates in aqueous solutions, with the piperidine nitrogen () acting as a weak base. Key equilibria include:
Adjusting pH modulates solubility, with precipitation observed at neutral pH .
Stability Under Thermal and Oxidative Conditions
Stability studies reveal:
| Condition | Outcome | Degradation |
|---|---|---|
| 40°C, 75% RH, 30 days | <5% degradation | Hydrolysis |
| 60°C, dry air, 14 days | 12% degradation | Oxidative cleavage |
| UV light (254 nm), 48 hours | 18% degradation | Radical-mediated |
Storage recommendations include inert atmospheres and temperatures below 8°C .
Catalytic Hydrogenation
The piperidine ring undergoes hydrogenation under high-pressure :
-
Product : Methyl 4-(piperidin-4-ylcarbamoyl)cyclohexanoate hydrochloride
-
Application : Saturation of the ring alters conformational flexibility and binding affinity .
Interaction with Biological Nucleophiles
In medicinal applications, the carbamoyl group reacts with thiols (e.g., glutathione) in physiological conditions:
This reaction is pH-dependent ( at pH 7.4) and contributes to metabolic clearance.
Scientific Research Applications
Medicinal Applications
Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride has been investigated for its potential therapeutic effects in various medical conditions:
2.1. Antidepressant Activity
Research indicates that compounds with piperidine structures exhibit significant antidepressant-like effects. This compound has been evaluated in animal models for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in managing depression .
2.2. Pain Management
The analgesic properties of piperidine derivatives have been documented, suggesting that this compound may serve as a candidate for pain relief therapies. Studies have shown that these compounds can inhibit pain pathways, making them potential agents for treating chronic pain conditions .
2.3. Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of piperidine-based compounds. This compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, indicating a role in neurodegenerative disease management .
Analytical Applications
This compound is also utilized in analytical chemistry, particularly in the development of new methodologies for drug analysis:
3.1. Chromatographic Techniques
This compound is employed as a standard reference material in high-performance liquid chromatography (HPLC). Its unique properties allow for effective separation and quantification of similar compounds in complex mixtures .
3.2. Spectroscopic Analysis
Due to its distinct spectral characteristics, this compound is used in spectroscopic studies to understand interactions between drug molecules and biological targets, aiding in the design of more effective pharmaceuticals .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
Key Observations :
- Carbamoyl vs. This difference may influence receptor binding and metabolic stability .
- Ester vs.
- Stereochemical Considerations : The (S)-configured piperidine-2-yl analog (1391547-09-3) highlights the role of stereochemistry in biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles .
Biological Activity
Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a benzoate moiety. This structural configuration is crucial for its interaction with biological targets. The molecular formula is CHClNO, and it has been synthesized using established organic chemistry techniques.
This compound exhibits various biological activities primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes and signaling .
- Receptor Modulation : It interacts with various receptors, potentially modulating their activity, which can lead to therapeutic effects in diseases like cancer or neurodegenerative disorders .
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine compounds, including this compound, possess significant antimicrobial properties. For instance:
- In Vitro Studies : The compound has shown promising activity against Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy, the Minimum Inhibitory Concentration (MIC) was determined to be effective against several pathogens, including Staphylococcus aureus and Escherichia coli with MIC values ranging from 2 to 16 µg/mL .
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound:
- Neurotoxicity Studies : In animal models, administration of this compound resulted in reduced neurotoxic effects associated with oxidative stress. The compound was found to decrease levels of reactive oxygen species (ROS) and enhance antioxidant enzyme activity .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Neuroprotective Study :
Research Findings Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Neuroprotective | Reduced oxidative stress effects | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Future Perspectives
The ongoing research into this compound indicates a need for further exploration into its pharmacokinetics, optimal dosing strategies, and long-term effects. Future studies should focus on:
- Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.
- Clinical Trials : To evaluate safety and efficacy in human subjects for various therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between methyl 4-carbamoylbenzoate derivatives and piperidin-4-amine. Microwave-assisted synthesis (e.g., 60–80°C, 30–60 minutes) improves reaction efficiency, as demonstrated in analogous multicomponent syntheses . Purification typically involves recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate:hexane gradients). For purity >95%, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended, as seen in related benzamide derivatives .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to confirm proton environments and carbamate/piperidine connectivity.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated for : 298.11 g/mol).
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly if polymorphs or solvates are suspected .
- HPLC : Reverse-phase HPLC (e.g., 90:10 acetonitrile:water) ensures purity >95%, with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address low yields in the carbamate coupling step during synthesis?
- Methodological Answer : Low yields often stem from steric hindrance at the piperidine nitrogen. Strategies include:
- Activating Agents : Use HOBt/DCC or EDCl/HOBt to enhance coupling efficiency.
- Solvent Optimization : Switch from DMF to dichloromethane (DCM) to reduce side reactions.
- Microwave Irradiation : Apply controlled microwave conditions (e.g., 100°C, 20 minutes) to accelerate reaction kinetics, as shown in similar multicomponent syntheses .
Q. How can contradictions between crystallographic data and NMR findings be resolved?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotamerism) or solvent inclusion in the crystal lattice.
- Variable-Temperature NMR : Conduct VT-NMR (e.g., 25°C to −40°C) to detect conformational exchange broadening.
- Powder XRD : Compare experimental patterns with simulated data from SHELX-refined structures to identify polymorphic phases .
- Solvent Screening : Recrystallize from alternative solvents (e.g., THF vs. ethanol) to isolate stable polymorphs .
Q. What safety protocols are critical for handling this compound given limited toxicity data?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of fine powders.
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents, as recommended for structurally related piperidine hydrochlorides .
Applications in Academic Research
Q. What are the potential roles of this compound in medicinal chemistry?
- Methodological Answer :
- Kinase Inhibition Studies : The carbamate and piperidine moieties may act as hydrogen-bond donors/acceptors for targeting ATP-binding pockets.
- Prodrug Development : The methyl ester group can be hydrolyzed in vivo to release bioactive carboxylic acids, analogous to prodrug strategies for antiviral agents .
- Structure-Activity Relationship (SAR) : Modify the benzamide or piperidine substituents to explore selectivity against GPCRs or ion channels, using parallel synthesis libraries .
Q. How can researchers validate its stability under physiological conditions?
- Methodological Answer :
- pH Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via LC-MS.
- Plasma Stability : Add to human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and analyze supernatant for intact compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
